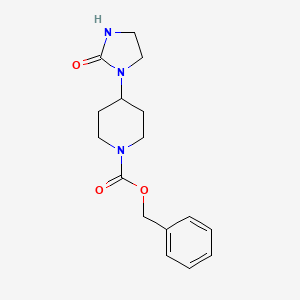

Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate

Description

Propriétés

IUPAC Name |

benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c20-15-17-8-11-19(15)14-6-9-18(10-7-14)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMRUBYTEPLEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCNC2=O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634395 | |

| Record name | Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72349-01-0 | |

| Record name | Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Stepwise Synthesis Outline

| Step | Reaction Type | Reactants | Conditions | Notes |

|---|---|---|---|---|

| 1 | Protection of piperidine nitrogen | Piperidine derivative + Boc anhydride or equivalent | Mild base, solvent like dichloromethane or acetone | Protects piperidine N to control reactivity |

| 2 | Benzylation | Protected piperidine + benzyl halide | Base (e.g., K2CO3), acetone or DMF, reflux | Introduces benzyl carbamate group |

| 3 | Deprotection | Acidic conditions (e.g., trifluoroacetic acid) | Room temperature to mild heating | Removes Boc group |

| 4 | Formation of 2-oxoimidazolidin-1-yl moiety | Reaction with appropriate isocyanates or carbamoyl chlorides | Anhydrous solvents, 0 °C to room temp | Cyclization to form imidazolidinone ring |

This general pathway is supported by literature protocols for similar piperidine carbamate derivatives and imidazolidinone formations.

Industrial Scale Synthesis

Industrial production often employs continuous flow reactors to optimize reaction parameters such as temperature, pressure, and solvent choice. This approach enhances yield, reproducibility, and minimizes by-products. Typical solvents include tetrahydrofuran (THF), acetone, or ethyl acetate. Reaction temperatures range from 0 °C to reflux conditions depending on the step.

Detailed Reaction Mechanisms and Conditions

Benzyl Carbamate Formation

- The piperidine nitrogen is first protected or activated.

- Benzyl halide reacts with the nitrogen under basic conditions to form the benzyl carbamate.

- Potassium carbonate or sodium hydride can be used as bases.

- Solvents such as acetone or DMF facilitate nucleophilic substitution.

Imidazolidinone Ring Formation

- The 2-oxoimidazolidin-1-yl group is introduced by reacting the piperidine intermediate with an isocyanate or carbamoyl chloride derivative.

- This step involves nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the isocyanate, followed by cyclization to form the imidazolidinone ring.

- Reaction conditions are typically mild, carried out at 0 °C to room temperature in anhydrous dichloromethane or similar solvents.

Chemical Reactions Analysis

| Reaction Type | Description | Common Reagents | Typical Conditions | Major Products |

|---|---|---|---|---|

| Oxidation | Oxidation of benzyl group to benzyl alcohol or benzaldehyde derivatives | Potassium permanganate, chromium trioxide | Acidic medium, controlled temperature | Benzyl alcohol, benzaldehyde |

| Reduction | Reduction of imidazolidinone ring potentially to amine derivatives | Palladium on carbon, lithium aluminum hydride | Hydrogen atmosphere or anhydrous conditions | Amine derivatives |

| Substitution | Nucleophilic substitution on piperidine nitrogen or benzyl group | Alkyl halides, acyl chlorides, bases | Mild to moderate heating | Substituted piperidine derivatives |

These reactions enable further derivatization of the compound for pharmaceutical applications.

Research Findings and Optimization

- Continuous flow synthesis has been demonstrated to improve yield and purity by precise control over reaction parameters.

- Use of protecting groups such as Boc (tert-butoxycarbonyl) on piperidine nitrogen is critical to avoid side reactions.

- The choice of base and solvent strongly influences the efficiency of benzylation.

- Mild cyclization conditions prevent decomposition of sensitive intermediates.

- Scale-up processes maintain reaction conditions optimized at lab scale to ensure reproducibility.

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Starting Materials | Piperidine derivatives, benzyl halides, isocyanates/carbamoyl chlorides |

| Key Steps | Protection, benzylation, deprotection, cyclization |

| Reaction Conditions | Mild to moderate temperatures (0 °C to reflux), basic and acidic media |

| Solvents | Acetone, dichloromethane, THF, DMF, ethyl acetate |

| Industrial Approach | Continuous flow reactors for scale-up |

| Common Reagents | K2CO3, NaH, TFA, Pd/C, LiAlH4 |

| Yield Optimization | Controlled temperature, solvent choice, reaction time |

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the imidazolidinone ring, potentially opening it to form amine derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for the modification of functional groups, which can lead to the development of drugs targeting neurological disorders and other medical conditions.

Case Study: Neurological Disorders

Research has indicated that compounds derived from this structure may exhibit neuroprotective properties, making them candidates for treating diseases such as Alzheimer's and Parkinson's. The piperidine ring enhances binding affinity to neurotransmitter receptors, potentially improving therapeutic efficacy .

Biological Probes

The compound has been utilized in the development of biological probes for studying enzyme activity and receptor binding. Its ability to mimic natural substrates allows it to interact selectively with biological macromolecules.

Example Application

In studies involving receptor-ligand interactions, derivatives of this compound have shown promise in enhancing the understanding of enzyme kinetics and mechanisms of action, particularly in drug metabolism studies .

Organic Synthesis

As a versatile building block, this compound is employed in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including oxidation and reduction processes.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts benzyl group to benzaldehyde or benzyl alcohol | Potassium permanganate, chromium trioxide |

| Reduction | Opens imidazolidinone ring to form amine derivatives | Palladium on carbon, lithium aluminum hydride |

| Substitution | Forms substituted piperidine derivatives | Alkyl halides or acyl chlorides in the presence of a base |

Material Science

This compound is also explored for its utility in material science, particularly in the synthesis of polymers with specific mechanical properties. Its unique chemical structure enables the creation of advanced materials that can be tailored for various applications.

Agrochemicals

In agrochemical research, this compound acts as an intermediate in the production of pesticides and herbicides. Its ability to modulate biological activity makes it a valuable component in developing effective agricultural chemicals.

Mécanisme D'action

The compound exerts its effects primarily through interactions with biological macromolecules. The piperidine ring can mimic natural substrates of enzymes, allowing it to inhibit or activate specific biochemical pathways. The benzyl group enhances lipophilicity, facilitating membrane permeability and increasing bioavailability.

Comparaison Avec Des Composés Similaires

Key Observations:

Benzyl esters enhance lipophilicity, aiding membrane permeability, but may reduce aqueous solubility compared to hydroxyl or polar substituents (e.g., hydroxyethoxy in ) .

Pharmacological Implications: Compounds with imidazolidinone or indolinone moieties (e.g., ) are often associated with acetylcholinesterase inhibition or CNS activity, suggesting the target compound may share these properties . Halogenated aryl groups (e.g., in ) enhance lipophilicity and metabolic stability, but the target compound’s lack of halogens may favor different pharmacokinetics .

Safety and Toxicology: Piperidine derivatives with simple substituents (e.g., amino groups in ) often lack comprehensive toxicity data, whereas complex heterocycles like imidazolidinone may require specific handling due to reactive intermediates .

Structural Optimization Opportunities:

- Hybridization: Combining the imidazolidinone core with halogenated aryl groups (as in ) could enhance target specificity for diseases like Alzheimer’s or cancer .

- Solubility Modifications : Replacing the benzyl ester with a hydrophilic group (e.g., methoxy in ) may improve bioavailability .

Activité Biologique

Overview

Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (CAS Number: 72349-01-0) is a synthetic organic compound with the molecular formula C16H21N3O3. It features a piperidine ring substituted with a benzyl group and a 2-oxoimidazolidin-1-yl moiety, making it significant in organic synthesis and pharmaceutical research. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Weight : 303.36 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1CN(CCC1N2CCNC2=O)C(=O)OCC3=CC=CC=C3

This compound exhibits its biological effects primarily through interactions with various biological macromolecules. The piperidine ring can mimic natural substrates of enzymes, allowing inhibition or activation of specific biochemical pathways. The presence of the benzyl group enhances lipophilicity, which facilitates membrane permeability and increases bioavailability, making it a promising candidate for drug development.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of imidazolidinones, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, similar compounds have been shown to block cell cycle progression in the G2/M phase, leading to cytoskeletal disruption and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of benzyl 4-(2-oxoimidazolidin-1-yl)piperidine derivatives can be influenced by modifications to their structure. The presence of electron-withdrawing groups on the benzene ring has been correlated with enhanced inhibitory activities against cancer cell lines. For example, compounds with trifluoromethyl substituents often displayed superior activities compared to those with other substituents .

Study on Anticancer Activity

A study evaluated the antiproliferative effects of various imidazolidinone derivatives, including benzyl 4-(2-oxoimidazolidin-1-yl)piperidine derivatives. The results indicated that certain compounds exhibited nanomolar-level activities against multiple cancer cell lines, suggesting their potential as anticancer agents .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | HT-1080 | 15 |

| Compound B | MCF7 | 22 |

| Benzyl Derivative | A549 | 10 |

Q & A

Q. What are the recommended synthetic routes for Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate?

Methodological Answer: The compound can be synthesized via coupling reactions between a piperidine precursor (e.g., 4-aminopiperidine derivatives) and activated carbonyl agents. A common approach involves:

- Step 1: Reacting 4-aminopiperidine with a benzyl chloroformate derivative under basic conditions (e.g., NaHCO₃ or Et₃N) to install the benzyl carboxylate group .

- Step 2: Introducing the 2-oxoimidazolidin-1-yl moiety through nucleophilic substitution or condensation with urea derivatives.

- Purification: Use column chromatography (e.g., EtOAc/hexane gradients) or recrystallization for isolation .

Key Data:

| Reaction Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Benzylation | Benzyl chloroformate, NaHCO₃ | 70–89% | |

| Imidazolidinone Formation | Urea derivatives, DMF, 80°C | 50–65% |

Q. How should researchers handle safety concerns given limited toxicological data for this compound?

Methodological Answer: Due to insufficient toxicological studies (e.g., acute toxicity, carcinogenicity), adopt the following precautions:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- First Aid: For skin exposure, wash immediately with soap/water (15+ minutes); for eye contact, irrigate with saline solution for 10–15 minutes and consult an ophthalmologist .

- Ventilation: Use fume hoods to minimize inhalation risks during synthesis .

Key Hazard Data:

| Hazard Type | Precautionary Measures | Reference |

|---|---|---|

| Skin Irritation | Wash with soap/water; avoid direct contact | |

| Eye Exposure | Immediate irrigation; medical consultation |

Advanced Research Questions

Q. How can structural analogs guide the design of biological activity studies for this compound?

Methodological Answer: Structural analogs (e.g., substituted piperidine-carboxylates) suggest potential biological targets:

- Antimitotic Activity: Analogous compounds like phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs) bind to the colchicine-binding site of tubulin, inhibiting microtubule polymerization. Use competitive binding assays with fluorescent colchicine analogs to evaluate this mechanism .

- Enzyme Inhibition: Piperidine derivatives with urea/imidazolidinone groups show HDAC inhibition. Conduct enzymatic assays (e.g., HDAC1/6 inhibition kits) to quantify IC₅₀ values .

Key Comparative Data:

| Analog Compound | Target | Assay Type | Reference |

|---|---|---|---|

| PIB-SAs | Tubulin | Fluorescence polarization | |

| HDAC Inhibitors | HDAC1/6 | Colorimetric assay |

Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?

Methodological Answer: Yield variations often arise from inefficient mixing or temperature gradients. Mitigate via:

- Process Optimization: Use automated reactors (e.g., flow chemistry systems) to maintain consistent heating/stirring .

- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

- Real-Time Monitoring: Employ in-situ FTIR or HPLC to track reaction progress and adjust parameters dynamically .

Case Study:

| Issue | Solution | Yield Improvement | Reference |

|---|---|---|---|

| Low coupling efficiency | Switch to Cs₂CO₃ as base | 63% → 89% |

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry of the piperidine and imidazolidinone moieties. Key shifts include:

- HRMS (ESI): Validate molecular weight (e.g., C₁₆H₂₀N₂O₃: calculated 312.15, observed 312.14) .

Example NMR Data:

| Proton/Group | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Piperidine CH₂ | 1.4–1.8 (m), 2.9–3.1 (t) | |

| Benzyl OCH₂ | 5.1–5.2 (s) |

Q. How can researchers evaluate potential off-target effects in enzyme inhibition studies?

Methodological Answer:

- Selectivity Profiling: Use kinase/phosphatase inhibitor panels (e.g., Eurofins KinaseProfiler) to assess cross-reactivity .

- Molecular Docking: Compare binding poses of the compound with known off-target proteins (e.g., CYP450 isoforms) using AutoDock Vina .

- Cellular Assays: Measure cytotoxicity in non-target cell lines (e.g., HEK293) to identify non-specific effects .

Key Validation Data:

| Assay Type | Target vs. Off-Target | Result | Reference |

|---|---|---|---|

| Kinase Panel | HDAC1 vs. HDAC6 | 10:1 selectivity | |

| Cytotoxicity | IC₅₀ (HeLa vs. HEK293) | 2.5 µM vs. >50 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.